molecular formula C9H10Br2 B6232812 1-bromo-3-(3-bromopropyl)benzene CAS No. 109757-61-1

1-bromo-3-(3-bromopropyl)benzene

Cat. No.: B6232812
CAS No.: 109757-61-1
M. Wt: 278
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Description

1-bromo-3-(3-bromopropyl)benzene is a useful research compound. Its molecular formula is C9H10Br2 and its molecular weight is 278. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(3-bromopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFNRBIRCKUZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109757-61-1
Record name 1-bromo-3-(3-bromopropyl)benzene
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Structural Context and Nomenclature in Dibrominated Aromatics

1-Bromo-3-(3-bromopropyl)benzene, with the chemical formula C9H10Br2, possesses a distinct molecular architecture. biosynth.com The structure consists of a benzene (B151609) ring substituted with a bromine atom and a 3-bromopropyl group at the meta positions (1 and 3). This arrangement of a halogen directly attached to the aromatic ring (aryl halide) and another on an alkyl side chain (alkyl halide) is central to its chemical behavior.

The nomenclature of such disubstituted benzenes follows established IUPAC guidelines. The positions of the substituents on the benzene ring are designated using numbers to ensure the lowest possible locants for the substituents. chemistrysteps.comlibretexts.org In this case, the bromine atom is at position 1 and the 3-bromopropyl group is at position 3. Alternatively, the prefixes ortho- (1,2-), meta- (1,3-), and para- (1,4-) are commonly used to describe the relative positions of two substituents on a benzene ring. openstax.orglibretexts.org Thus, this compound is a meta-substituted compound.

Significance As a Bifunctional Organic Intermediate

The utility of 1-bromo-3-(3-bromopropyl)benzene lies in its nature as a bifunctional organic intermediate. The two bromine atoms exhibit differential reactivity, which allows for selective chemical transformations. The bromine atom of the alkyl chain is more susceptible to nucleophilic substitution reactions, characteristic of alkyl halides. numberanalytics.compatsnap.com In contrast, the bromine atom attached to the aromatic ring is less reactive towards simple nucleophilic substitution but can readily participate in various transition metal-catalyzed cross-coupling reactions.

This dual reactivity is a powerful tool for synthetic chemists, enabling the sequential introduction of different functional groups. For instance, the alkyl bromide can first react with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the aryl bromide can undergo a cross-coupling reaction, such as a Suzuki or Heck reaction, to build more complex molecular scaffolds. This stepwise functionalization is crucial in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties.

Evolution of Research Trajectories for Aryl and Alkyl Halides

The study of aryl and alkyl halides has been a cornerstone of organic chemistry for over a century. ijrpr.com Early research focused on understanding their fundamental reaction mechanisms, such as nucleophilic substitution (SN1 and SN2) and elimination reactions for alkyl halides, and the relative inertness of aryl halides to such transformations. numberanalytics.compatsnap.com

The advent of transition metal catalysis revolutionized the field, particularly for aryl halides. frontiersin.org The development of palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded, unlocked the synthetic potential of aryl halides, making them versatile building blocks. frontiersin.org Research continues to focus on developing more efficient, selective, and environmentally friendly catalytic systems for the functionalization of both aryl and alkyl halides. numberanalytics.com

Current research trends in this area include the development of novel catalysts, the use of greener reaction media, and the exploration of new reaction pathways. numberanalytics.comijrpr.com For bifunctional compounds like 1-bromo-3-(3-bromopropyl)benzene, this evolution in research allows for increasingly sophisticated and efficient synthetic strategies, paving the way for the creation of novel and complex molecules with potential applications in various scientific disciplines.

An in-depth exploration of the chemical synthesis of this compound reveals a variety of strategic approaches. These methodologies can be broadly categorized into precursor-based routes, multi-step pathways, and the application of catalytic techniques to enhance reaction efficiency and selectivity.

Advanced Applications of 1 Bromo 3 3 Bromopropyl Benzene As a Molecular Scaffold

Synthesis of Complex Organic Molecules

The unique structure of 1-bromo-3-(3-bromopropyl)benzene, with two distinct carbon-bromine bonds, facilitates its use in the construction of intricate molecular architectures.

Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)

While direct application of this compound in the synthesis of polycyclic aromatic hydrocarbons (PAHs) is not extensively documented, the principles of using brominated precursors are well-established. For instance, brominated B-PAHs can be synthesized by reacting BBr₃ with specific alkynes. rsc.org This methodology involves a bromoboration/electrophilic C–H borylation sequence. rsc.org The resulting bromo-functionalized B-PAHs can then undergo further reactions, such as Negishi coupling, to create more complex structures. rsc.orgnih.gov This highlights the potential for bifunctional molecules like this compound to serve as precursors in multi-step syntheses of complex PAHs, where the two bromine atoms can be sequentially or simultaneously functionalized to build up the polycyclic system.

Precursors for Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is an area where bromoalkylamines and related compounds are of significant interest. nih.gov Palladium-catalyzed reactions involving the coupling of bromoalkylamines with aryl iodides provide a pathway to benzannulated N-heterocycles like indolines and tetrahydroquinolines. nih.gov This suggests that this compound could be a valuable precursor for creating a variety of heterocyclic systems. By first introducing a nitrogen-containing nucleophile at the propyl bromide position, the resulting intermediate could then undergo an intramolecular cyclization or a subsequent cross-coupling reaction at the aryl bromide position to form the heterocyclic ring. The synthesis of novel nitrogen-containing heterocycle bromophenols has been demonstrated through a multi-step process involving bromination and subsequent reactions with piperidine, piperazine, or imidazole. nih.gov

Construction of Macrocycles and Cage Structures

The synthesis of macrocycles often relies on the sequential coupling of building blocks. A three-component strategy for macrocycle synthesis has been developed, which involves the reaction of bromoacetamide-activated tripeptides, amines, and bis-electrophile cyclization linkers. nih.gov This approach underscores the utility of bromo-functionalized compounds in building large, cyclic molecules. Given its two reactive bromine sites, this compound could potentially serve as a linker or a key building block in the formation of macrocycles and even more complex cage structures. For example, crown ethers, a class of macrocyclic polyethers, can be synthesized using derivatized starting materials, and direct functionalization of a pre-formed macrocyclic framework is also a viable strategy. jetir.orgresearchgate.netiipseries.org

Contributions to Polymer and Material Science

The reactivity of this compound also lends itself to applications in the field of polymer and material science, where it can be incorporated into polymer chains or used to modify existing polymers.

Monomer in Polymerization Processes

Poly(p-phenylene vinylene)s (PPVs) are a significant class of conjugated polymers with applications in electronic devices. rsc.orgresearchgate.net The synthesis of PPV derivatives can be achieved through various precursor routes. rsc.orgresearchgate.net The Gilch reaction, for example, is a common method for preparing PPV derivatives. nih.gov While direct polymerization of this compound is not a standard method for PPV synthesis, its structure is analogous to monomers used in the synthesis of hyperbranched PPV derivatives. nih.gov The presence of the bromopropyl group offers a site for potential polymerization or modification, while the aryl bromide provides another handle for cross-coupling reactions to build the polymer backbone.

Cross-linking Agent in Polymer Networks

Brominated polymers can be cross-linked to enhance their properties. For instance, brominated poly(1-trimethylsilyl-1-propyne) has been successfully cross-linked using polyethylenimine as a cross-linking agent. researchgate.net The cross-linking reaction occurs at the carbon-bromine bond. researchgate.net This demonstrates the potential of this compound to act as a cross-linking agent. By incorporating this molecule into a polymer structure, the two bromine atoms can react with functional groups on other polymer chains, creating a network structure that can improve the material's thermal stability, solvent resistance, and mechanical properties.

Design of Functionalized Organic Materials

The distinct reactivity of the two carbon-bromine bonds in this compound is the cornerstone of its utility in creating functionalized organic materials. The aliphatic C-Br bond is susceptible to nucleophilic substitution, while the aromatic C-Br bond is more amenable to cross-coupling reactions. This differential reactivity allows for a stepwise functionalization strategy, enabling the precise installation of various chemical moieties to tailor the material's properties.

In the synthesis of novel polymers, this compound can act as a key monomer or a branching unit. For instance, the alkyl bromide can undergo polymerization through mechanisms like atom transfer radical polymerization (ATRP), while the aryl bromide remains intact for subsequent post-polymerization modification via Suzuki or Sonogashira coupling reactions. This approach allows for the creation of well-defined polymer architectures with pendant functional groups that can influence the material's electronic, optical, or self-assembly properties.

Research in the field of organic electronics has explored the use of similar building blocks for the synthesis of conjugated materials. While specific studies on this compound are not extensively documented in publicly available literature, its structure is analogous to precursors used in the formation of organic light-emitting diode (OLED) materials and organic photovoltaic (OPV) active layers. The bromophenyl moiety can be incorporated into a conjugated backbone, while the propyl chain can be functionalized to enhance solubility or tune the morphology of the material.

Table 1: Potential Functionalization Reactions of this compound

Reactive SiteReaction TypePotential ReagentsResulting Functionality
Alkyl Bromide (CH₂Br)Nucleophilic SubstitutionAzides, Amines, Thiols, CyanidesIntroduction of a wide range of functional groups
Alkyl Bromide (CH₂Br)Williamson Ether SynthesisAlkoxides, PhenoxidesFormation of ether linkages
Aryl Bromide (C₆H₄Br)Suzuki CouplingArylboronic acids/estersCarbon-carbon bond formation (biaryls)
Aryl Bromide (C₆H₄Br)Sonogashira CouplingTerminal alkynesFormation of aryl-alkyne structures
Aryl Bromide (C₆H₄Br)Buchwald-Hartwig AminationAminesFormation of arylamines

Role in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. The defined geometry and reactive handles of this compound make it an excellent candidate for constructing components of supramolecular systems.

Self-assembly is a process where molecules spontaneously organize into ordered arrangements. The rigid phenyl ring and the flexible propyl chain of this compound provide a combination of structural elements that can direct self-assembly. After functionalization, the molecule can be designed to possess moieties that engage in specific non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination.

For example, the alkyl bromide can be substituted with a group capable of hydrogen bonding, such as a carboxylic acid or an amide. The aryl bromide can then be used as a handle to attach a large, flat aromatic group via a Suzuki coupling. The resulting molecule would have a "tadpole" shape, with a hydrogen-bonding "head" and a π-stacking "tail," leading to the formation of complex, self-assembled nanostructures like micelles, vesicles, or liquid crystals.

Host-guest chemistry involves the design of "host" molecules that can selectively bind to "guest" molecules or ions. The structural framework of this compound is well-suited for the synthesis of macrocyclic hosts. By reacting both the alkyl and aryl bromine atoms in a controlled manner, it is possible to create cyclic structures with a pre-defined cavity.

A hypothetical synthetic route towards a macrocyclic host could involve a one-pot reaction of two equivalents of this compound with a di-nucleophile, such as a bis-phenol or a diamine. The flexible propyl chains would allow the molecule to bend and form a ring structure. The remaining aryl bromide moieties on the macrocycle would then be available for further functionalization to fine-tune the host's recognition properties or to attach signaling units for sensing applications. The size and shape of the cavity could be systematically varied by choosing different linking groups, allowing for a detailed investigation into the principles of molecular recognition.

Table 2: Comparison of Reactive Moieties in this compound

MoietyBond TypePrimary ReactivityTypical Reactions
3-BromopropylAlkyl HalideElectrophilic carbonNucleophilic Substitution (Sₙ2)
1-Bromo-benzeneAryl HalideAromatic ringMetal-catalyzed Cross-coupling

Computational and Mechanistic Investigations of 1 Bromo 3 3 Bromopropyl Benzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like 1-bromo-3-(3-bromopropyl)benzene, such calculations would provide invaluable insights into its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be instrumental in mapping out the potential reaction pathways. For instance, in a potential intramolecular cyclization reaction, DFT calculations could model the step-by-step process of the terminal bromine on the propyl chain interacting with the aromatic ring, leading to the formation of a new cyclic structure. These calculations would help in identifying the most energetically favorable pathway among several possibilities, such as Friedel-Crafts alkylation.

However, a comprehensive search of scientific databases reveals a notable absence of specific DFT studies focused on the reaction pathways of this compound. While there are numerous studies on related molecules, such as the reactions of alkyl halides or the functionalization of bromobenzenes, direct computational data for the title compound is not available.

Potential Energy Surface (PES) Analysis of Key Intermediates

A Potential Energy Surface (PES) provides a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Analyzing the PES is crucial for identifying stable molecules (local minima), transition states (saddle points), and the energy barriers between them. For this compound, a PES analysis would be particularly enlightening for understanding the stability of key intermediates that could be formed during its reactions.

For example, in a hypothetical intramolecular cyclization, the PES would reveal the energy landscape as the bromopropyl chain approaches the benzene (B151609) ring, highlighting the energy of the transition state leading to a cyclized product. This analysis would provide a quantitative measure of the activation energy required for the reaction to occur. Unfortunately, specific PES analyses for the reactions of this compound have not been reported in the scientific literature.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies provide fundamental information about the rates and spontaneity of chemical reactions. For this compound, such studies would be essential for predicting its behavior under different reaction conditions and for optimizing synthetic procedures.

Transition State Characterization

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is fundamental to understanding the reaction mechanism and calculating the activation energy. Computational methods, such as DFT, are routinely used to locate and characterize transition states. For this compound, characterizing the transition states for its potential reactions would involve calculating their geometries, vibrational frequencies (where a single imaginary frequency confirms a true transition state), and energies. This detailed information is presently absent from the scientific literature for this specific molecule.

Spectroscopic Methods for Mechanistic Insights (Excluding Basic Identification)

Advanced spectroscopic techniques can provide powerful insights into reaction mechanisms by detecting and characterizing transient intermediates and transition states. While standard spectroscopic methods like NMR and IR are used for the basic identification of stable compounds, more specialized techniques are required for mechanistic studies.

For the reactions of this compound, time-resolved spectroscopy could potentially be used to observe the formation and decay of reactive intermediates, providing direct evidence for a proposed mechanism. For example, transient absorption spectroscopy could be employed to detect short-lived carbocation intermediates that might form during a reaction. However, there are no published studies in the scientific literature that utilize such advanced spectroscopic methods to investigate the reaction mechanisms of this compound.

Information regarding this compound remains limited in publicly accessible scientific literature, hindering in-depth analysis of its computational and mechanistic properties.

Despite the confirmation of its chemical identity and availability from commercial suppliers, a comprehensive review of scientific databases reveals a significant lack of published research specifically focused on the compound this compound. This scarcity of data precludes a detailed discussion of its computational and mechanistic investigations as requested.

The compound, identified by the CAS number 109757-61-1, is a substituted aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a bromine atom and a 3-bromopropyl group at the meta position. While the individual components of the molecule, bromobenzene and alkyl halides, are well-studied in organic chemistry, the specific interactions and reactivity of this particular combination have not been extensively documented in peer-reviewed literature.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the "Computational and Mechanistic Investigations of this compound," including the specified subsections on "Advanced NMR Spectroscopy for Reaction Monitoring" and "Mass Spectrometry for Intermediates and Product Analysis." Generating such an article would require access to primary research data, such as kinetic studies, spectroscopic analysis of reaction mixtures, and computational modeling results, which are not currently available for this specific compound.

Further research and publication of experimental and theoretical studies on this compound are necessary to enable a detailed exploration of its chemical behavior and properties as outlined in the requested article structure.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like 1-bromo-3-(3-bromopropyl)benzene, this involves rethinking traditional bromination and functionalization strategies.

Future research will likely focus on replacing hazardous brominating agents like elemental bromine (Br₂) with safer alternatives. wordpress.com N-bromosuccinimide (NBS) is a common, solid, and easier-to-handle brominating agent that can be used for both aromatic and alkyl brominations under different conditions. wordpress.com Research into photochemically activated brominations using visible light could also provide a greener alternative to methods requiring chemical radical initiators. acs.org

A significant area for development is the implementation of solvent-free reaction conditions. acgpubs.orgresearchgate.net The use of quaternary ammonium (B1175870) tribromides, which are solid and stable reagents, can facilitate brominations under thermal or microwave conditions without the need for volatile organic solvents. acgpubs.orgresearchgate.net Additionally, exploring the use of more environmentally benign solvents, such as acetonitrile (B52724) or ionic liquids instead of chlorinated solvents like carbon tetrachloride, is a key research avenue. acs.orgtheaic.org Phase-transfer catalysis (PTC) represents another green approach, enabling reactions between immiscible reactants (e.g., an aqueous inorganic salt and an organic substrate) and often reducing the need for harsh solvents and high temperatures. theaic.orgcrdeepjournal.org

Table 1: Comparison of Traditional vs. Green Bromination Strategies

Feature Traditional Methods Emerging Green Methods
Brominating Agent Elemental Bromine (Br₂) N-bromosuccinimide (NBS), Quaternary Ammonium Tribromides
Solvents Chlorinated solvents (e.g., CCl₄, CHCl₃) Acetonitrile, Water, Ionic Liquids, or Solvent-free conditions
Energy Input Often requires high heat Microwave irradiation, Photochemical activation (visible light)
Byproducts Often corrosive (e.g., HBr) and organic waste Recyclable catalysts, less hazardous byproducts (e.g., succinimide)

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The two distinct C-Br bonds in this compound—one on the aromatic ring and one on the alkyl chain—offer opportunities for selective functionalization. The development of novel catalytic systems is crucial for controlling which site reacts.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation. Research is focused on designing catalyst systems (palladium precursors and ligands) that can differentiate between the aryl bromide and the alkyl bromide. For instance, specific ligand-catalyst combinations might favor the oxidative addition of the aryl bromide at lower temperatures, leaving the alkyl bromide intact for subsequent reactions. Conversely, catalysts could be developed for the selective coupling at the alkyl position. Nickel-based catalysts are also being explored as a more earth-abundant alternative to palladium for cross-coupling reactions. chegg.com

Phase-transfer catalysis (PTC) is another area of interest. theaic.orgcrdeepjournal.org Dual-site phase-transfer catalysts could be designed to facilitate sequential or one-pot reactions at both bromine centers. researchgate.net For example, a PTC could first facilitate a nucleophilic substitution at the alkyl bromide site, followed by a transition-metal-catalyzed coupling at the aryl bromide position. The development of recyclable, heterogeneous catalysts, such as cage-entrapped palladium complexes, is also a key goal to improve the sustainability of these processes. doi.org

Exploration of Stereoselective Transformations

While this compound itself is achiral, its transformation into chiral molecules is a significant area for future research. masterorganicchemistry.com Stereoselective reactions are fundamental in the synthesis of pharmaceuticals and other biologically active compounds. masterorganicchemistry.com

Currently, the carbon atom attached to the bromine on the propyl chain is not a stereocenter. However, research could explore two main pathways to introduce chirality:

Modification of the Propyl Chain: A preliminary reaction, such as the elimination of HBr to form an alkene followed by an asymmetric dihydroxylation or epoxidation, could introduce stereocenters onto the three-carbon chain. Subsequent reactions could then proceed with stereochemical control.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving either the aryl or alkyl bromide could lead to the formation of enantiomerically enriched products. For example, a chiral phase-transfer catalyst could be used in alkylation reactions to create a chiral center. beilstein-journals.org While less common, asymmetric cross-coupling reactions that generate atropisomers (axial chirality) could also be an intriguing, albeit challenging, avenue if the molecule is further elaborated to create steric hindrance.

Enantioselective reactions, which selectively form one enantiomer over the other, typically require a chiral influence, such as a chiral catalyst or reagent. masterorganicchemistry.com The application of biocatalysis, using enzymes to perform highly stereoselective transformations, is another promising direction.

Integration into Advanced Functional Material Architectures

The bifunctional nature of this compound makes it an excellent candidate as a monomer or cross-linking agent in the synthesis of advanced functional materials. The ability to selectively react the two different bromine sites allows for the precise construction of complex polymer architectures.

Future research will likely involve using this compound to create novel polymers with tailored properties. For example, the aryl bromide can be used for polymerization via cross-coupling reactions to form the main polymer backbone, while the alkyl bromide can serve as a reactive site for post-polymerization modification, allowing for the attachment of various functional groups. This could lead to the development of:

Liquid Crystals: The rigid phenyl group combined with a flexible propyl chain is a common motif in liquid crystalline materials.

Conducting Polymers: Integration into poly-phenylene or similar conjugated polymer backbones could yield materials with interesting electronic properties.

Functional Surfaces: Grafting polymers from surfaces using one of the bromide groups could be used to create coatings with specific functionalities.

Dendrimers and Hyperbranched Polymers: The molecule could act as an AB₂-type monomer (where 'A' is the alkyl bromide and 'B' is the aryl bromide in a suitable coupling reaction) to build complex, branched macromolecular structures.

The differential reactivity of the two bromine atoms is key to these applications, enabling a stepwise construction of materials that would be difficult to achieve with simpler monomers.

Q & A

Q. What are the primary synthetic routes for 1-bromo-3-(3-bromopropyl)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using bromobenzene derivatives and 1,3-dibromopropane in the presence of Lewis acids (e.g., AlCl₃) at controlled temperatures (0–25°C). Alternatively, Suzuki-Miyaura coupling may be employed with brominated aryl halides and boronic esters under Pd catalysis . Reaction optimization, such as adjusting stoichiometry or using anhydrous solvents, is critical to achieving yields >80%. Impurities often arise from incomplete alkylation; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR reveals distinct peaks for aromatic protons (δ 7.2–7.4 ppm) and bromopropyl chain protons (δ 3.4–3.6 ppm for Br-CH₂). <sup>13</sup>C NMR confirms quaternary carbons adjacent to bromine (δ 120–130 ppm) .
  • IR : Stretching frequencies for C-Br bonds appear at 500–600 cm⁻¹, while aromatic C-H bending is observed near 800 cm⁻¹ .
  • GC-MS : Molecular ion peaks at m/z 292 (C₉H₁₀Br₂) and fragmentation patterns confirm the bromopropyl substitution .

Q. What are the common reactivity patterns of this compound in substitution reactions?

  • Methodological Answer : The bromine atoms undergo nucleophilic substitution (SN₂) with amines, thiols, or alkoxides. For example:
  • Reaction with NaN₃ yields 3-azidopropyl derivatives, useful in click chemistry.
  • Thiols (e.g., HS-CH₂CO₂H) replace bromine under basic conditions (K₂CO₃/DMF), forming thioether linkages for polymer synthesis .
    Kinetic studies show the aryl bromine is less reactive than the aliphatic bromine due to resonance stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported safety data for halogenated benzene derivatives?

  • Methodological Answer : While This compound is classified as an irritant (skin/eyes) and light-sensitive , some analogs lack explicit hazard data . To address discrepancies:
  • Conduct in silico toxicity prediction (e.g., using OECD QSAR Toolbox) to estimate LD₅₀ and ecotoxicity.
  • Perform Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). Always handle under inert atmospheres (N₂/Ar) and use amber glassware to prevent photodegradation .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Pd Catalysis : Use XPhos or SPhos ligands to enhance selectivity for aryl bromine coupling over aliphatic bromine. For example, Suzuki coupling with aryl boronic acids achieves >90% selectivity at 80°C in toluene/water .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., β-hydride elimination) by shortening reaction times (10–15 min vs. 24 hr conventional) .
  • Monitor progress via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and isolate products via flash chromatography .

Q. How does the compound’s structure influence its application in drug discovery and material science?

  • Methodological Answer :
  • Drug Design : The bromopropyl chain enables prodrug functionalization (e.g., conjugation with anticancer agents via ester linkages). The aromatic bromine serves as a handle for late-stage diversification using Buchwald-Hartwig amination .
  • Material Science : Its dual bromine sites facilitate cross-linking in polymer networks (e.g., epoxy resins). Dielectric constant measurements (ε = 2.8–3.2 at 1 MHz) suggest utility in low-κ insulators .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate intermolecular interactions of this compound in binary mixtures?

  • Methodological Answer :
  • Density/Viscosity Studies : Measure excess molar volumes (V<sup>E</sup>) and viscosity deviations (Δη) in mixtures with polar solvents (e.g., DMSO) at 298–313 K. Fit data to the Redlich-Kister equation to quantify interactions .
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model H-bonding and van der Waals interactions. Compare with experimental IR/Raman shifts .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in THF/water using GROMACS. Analyze radial distribution functions (RDFs) to identify preferential solvation sites.
  • Transition State Modeling : Employ QM/MM (ORCA/AMBER) to map energy barriers for SN₂ reactions. Compare with experimental kinetic data (k = 1.2 × 10⁻³ s⁻¹ at 25°C) .

Contradictory Data Resolution

Q. How can conflicting reports on biological activity be reconciled?

  • Methodological Answer :
  • Dose-Response Studies : Test cytotoxicity across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7). Use LC-MS/MS to confirm intracellular compound stability.
  • SAR Analysis : Compare with analogs (e.g., 1-bromo-3-(trifluoromethyl)benzene) to isolate structural contributors to activity. For example, the bromopropyl chain enhances membrane permeability (logP = 3.2 vs. 2.5 for non-alkylated analogs) .

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